![molecular formula C16H16N2O3 B6012621 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6012621.png)
5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one
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Overview
Description
5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one, also known as MLN4924, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer treatment. It was first discovered in 2009 by Millennium Pharmaceuticals, Inc. and has since been the subject of numerous studies.
Mechanism of Action
5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one works by inhibiting the activity of NAE, which is responsible for the activation of the protein NEDD8. NEDD8 is involved in the process of protein degradation, which is important for the regulation of cell cycle progression and DNA damage repair. By inhibiting NAE, 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one can cause the accumulation of proteins that are important for these processes, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one can cause cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-tumor activity in preclinical models of several types of cancer, including leukemia, lymphoma, and solid tumors.
Advantages and Limitations for Lab Experiments
One advantage of 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one is that it is a small molecule inhibitor, which makes it easier to use in lab experiments. However, one limitation is that it can be toxic to normal cells at high doses, which may limit its potential as a cancer treatment.
Future Directions
There are several potential future directions for research on 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one. One area of interest is the development of combination therapies that use 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another area of interest is the development of new NAE inhibitors that may have improved efficacy and reduced toxicity compared to 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one. Additionally, further research is needed to better understand the mechanism of action of 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one and its potential applications in cancer treatment.
Synthesis Methods
The synthesis of 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one involves several steps, including the reaction of 4-(morpholin-4-yl)benzaldehyde with 2-chloro-3-formylquinoline, followed by reduction and cyclization. The final product is obtained through purification and crystallization.
Scientific Research Applications
5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one has been shown to have potential applications in cancer treatment. It works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the process of protein degradation. By inhibiting NAE, 5-(4-morpholinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one can cause the accumulation of proteins that are important for cell cycle regulation and DNA damage repair, leading to cell death.
properties
IUPAC Name |
10-(morpholine-4-carbonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-12-3-1-2-11-4-5-18(14(11)12)10-13(15)16(20)17-6-8-21-9-7-17/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMIDOUDKMECNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=CC=CC1=C32)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Morpholinocarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-IJ]quinolin-6-one |
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